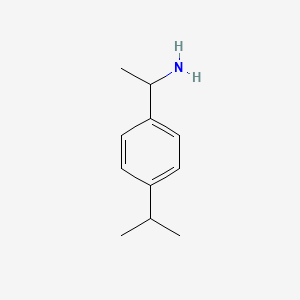
1-(4-Isopropylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isopropylphenyl)ethanamine, also known as 4-IPEA, is a synthetic organic compound with a wide range of uses in scientific research. It is an amine derivative of phenylacetic acid, and is used in laboratory experiments for its biochemical and physiological effects. 4-IPEA is an important tool for scientists to study the effects of amine derivatives on cells and organisms.
Applications De Recherche Scientifique
Antiamoebic Activity
1-(4-Isopropylphenyl)ethanamine derivatives have been synthesized and studied for their antiamoebic activities. A series of chalcones possessing N-substituted ethanamine were synthesized and showed significant activity against Entamoeba histolytica, even surpassing the standard drug metronidazole in some cases. These compounds displayed minimal toxicity on non-small cell lung cancer cell lines, suggesting a potential for safe antiamoebic applications (Zaidi et al., 2015).
Multitarget Inhibitors Synthesis
Another study involved the reaction of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines, including 1-(4-isobutylphenyl)ethanamine, to produce a series of ureas containing an ibuprofen fragment. These synthesized ureas are potential multitarget inhibitors of soluble epoxide hydrolase and cyclooxygenase, indicating their potential use in pharmaceutical applications (Gladkikh et al., 2021).
Cytochrome P450 Enzymes Metabolism Characterization
Research on dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, including those related to 1-(4-Isopropylphenyl)ethanamine, has focused on understanding their metabolism. Key enzymes involved in the metabolism of these compounds were identified as CYP3A4 and CYP2D6. This research is crucial in understanding drug-drug interactions and the impact of genetic polymorphism on drug metabolism (Nielsen et al., 2017).
Chiral Supramolecular Assemblies
1-(4-Isopropylphenyl)ethanamine has been used in the study of chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. The research explored the spatial arrangement and chiroptical measurements of these complexes, providing insights into their potential applications in chiral molecular recognition and supramolecular chemistry (Canary et al., 1998).
Synthesis of Polymers and Copolymers
In the field of polymer science, 1-(4-Isopropylphenyl)ethanamine derivatives have been used in the synthesis of densely grafted copolymers through nitroxide-mediated radical polymerization. This research contributes to developing new materials with potential applications in various industrial processes (Miura & Okada, 2004).
Molecular Recognition in Crystal Formation
The compound has also been involved in studies of molecular recognition in the formation of conglomerate crystals. This research provided insights into the mechanism of formation of these crystals and proposed criteria for choosing achiral acids in transforming racemic modifications of amines into conglomerate crystals (Saigo et al., 1987).
Synthesis of Medicinal Compounds
Propriétés
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAQMLODFYUKOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)ethanamine | |
CAS RN |
73441-43-7 |
Source


|
| Record name | 1-[4-(propan-2-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
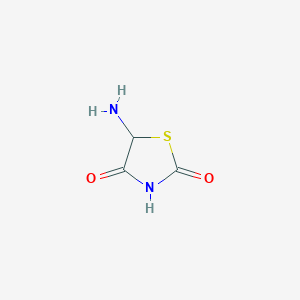

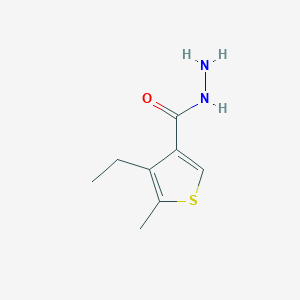

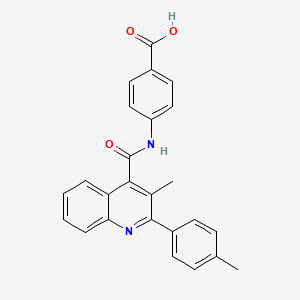
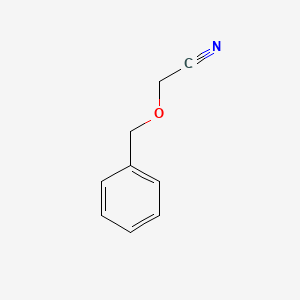
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)
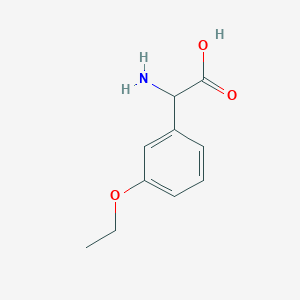
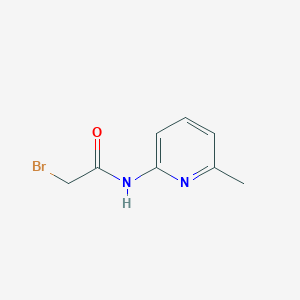

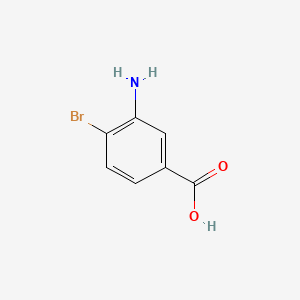
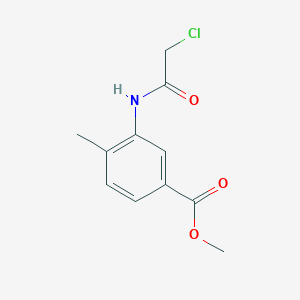
![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)